Product packaging for Oxythiamine amyl disulfide(Cat. No.:CAS No. 84714-57-8)

Oxythiamine amyl disulfide

Cat. No.: B1229351
CAS No.: 84714-57-8
M. Wt: 385.5 g/mol
InChI Key: VZQKQFJEQRWLDJ-SSZFMOIBSA-N
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Description

Overview of Thiamine's Biological Role and Metabolism

Thiamine (B1217682), also known as vitamin B1, is a vital water-soluble vitamin essential for human health. medlineplus.govwikipedia.org Its primary role is as a coenzyme in various metabolic pathways crucial for energy production. nih.govacs.org The biologically active form of thiamine is thiamine pyrophosphate (TPP), also called thiamine diphosphate (B83284) (TDP). wikipedia.orgwardelab.com TPP is indispensable for the function of several key enzymes involved in carbohydrate and amino acid metabolism. wikipedia.orgacs.org

Key enzymes dependent on TPP include:

Pyruvate (B1213749) dehydrogenase complex (PDHC): This complex is critical for converting pyruvate, a product of glucose breakdown, into acetyl-CoA, which then enters the Krebs cycle for further energy production. nih.govnih.gov

α-ketoglutarate dehydrogenase complex (α-KGDH): Another crucial enzyme in the Krebs cycle, it facilitates the conversion of α-ketoglutarate to succinyl-CoA. nih.gov

Transketolase (TKT): This enzyme is a key player in the pentose (B10789219) phosphate (B84403) pathway, which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and the production of NADPH, a molecule vital for various biosynthetic reactions and antioxidant defense. wardelab.comnih.gov

The metabolism of thiamine begins with its absorption in the small intestine. nih.govlibretexts.org Dietary thiamine, often in phosphorylated forms, is dephosphorylated by intestinal enzymes before absorption. wikipedia.orgfrontiersin.org Once inside the cells, thiamine is converted to its active form, TPP, by the enzyme thiamine pyrophosphokinase. nih.govsmpdb.ca Given its short half-life, a regular dietary intake of thiamine is necessary to maintain adequate levels for these critical biochemical processes. nih.gov

Definition and Classification of Thiamine Antagonists

Thiamine antagonists, or anti-thiamine factors, are compounds that interfere with the normal function of thiamine. capes.gov.brwho.int This interference can occur through several mechanisms, including:

Inhibition of thiamine-dependent enzymes: Some antagonists, after being converted to their pyrophosphate forms, can bind to the active sites of TPP-dependent enzymes, thereby blocking the binding of the natural coenzyme and inhibiting enzyme activity. nih.gov

Inhibition of thiamine transport: Certain antagonists can block the uptake of thiamine into cells, preventing it from reaching the enzymes that require it. nih.gov

Blocking of thiamine phosphorylation: Some compounds can inhibit the enzyme thiamine pyrophosphokinase, which is responsible for converting thiamine into its active TPP form. nih.gov

Thiamine antagonists can be broadly classified based on their origin and chemical structure. Natural antagonists are found in various plants and animal tissues. For instance, certain ferns and raw fish contain thiaminases, enzymes that degrade thiamine. libretexts.orglibretexts.org Other natural antagonists include polyphenolic compounds like tannic acid found in tea and coffee, which can oxidize the thiazole (B1198619) ring of thiamine, rendering it inactive. libretexts.orglibretexts.org

Synthetic thiamine antagonists are laboratory-created molecules designed to mimic the structure of thiamine and disrupt its function. These are often used as research tools to study thiamine metabolism and the effects of thiamine deficiency. Prominent examples include oxythiamine (B85929) and pyrithiamine. nih.govportlandpress.com

Historical Context of Oxythiamine Discovery and Research

The history of thiamine is intrinsically linked to the study of beriberi, a disease caused by severe thiamine deficiency. medlineplus.gov The discovery of thiamine as the curative agent for beriberi spurred further research into its biochemical roles. This led to the synthesis and investigation of structural analogs of thiamine, with the aim of understanding the relationship between its chemical structure and biological activity.

Oxythiamine was one of the early synthetic thiamine antagonists to be developed. nih.gov Its synthesis was first reported in the mid-20th century. nih.gov Researchers found that by replacing the amino group on the pyrimidine (B1678525) ring of thiamine with a hydroxyl group, they could create a potent inhibitor of thiamine's function. mdpi.comwikipedia.org Early studies with oxythiamine were instrumental in elucidating the mechanisms of thiamine-dependent enzymes and the metabolic consequences of their inhibition. nih.govresearchgate.net These investigations confirmed that oxythiamine itself is not the active inhibitor, but rather its phosphorylated derivative, oxythiamine pyrophosphate (OTP), which competes with TPP for binding to enzymes. wikipedia.orgchemrxiv.org

Positioning of Oxythiamine Amyl Disulfide within the Thiamine Antimetabolite Landscape

This compound is a specific derivative of oxythiamine. lookchem.com Its chemical structure features the core oxythiamine molecule with an attached amyl disulfide group. uni.lu This modification places it within a subgroup of thiamine antagonists known as thiamine disulfide derivatives.

The addition of the disulfide group is significant because it can alter the compound's physicochemical properties, such as its lipophilicity (ability to dissolve in fats). This, in turn, can influence its absorption, distribution, and transport across cell membranes, potentially leading to different biological activity profiles compared to the parent oxythiamine molecule. While research on oxythiamine is extensive, focusing on its role as a competitive inhibitor of TPP-dependent enzymes like transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase, the specific biochemical and pharmacological properties of this compound are less documented in publicly available research. wikipedia.orgresearchgate.net However, its structural classification suggests that it would likely act through similar mechanisms as oxythiamine, by being converted to an active pyrophosphate form that inhibits thiamine-dependent enzymatic reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27N3O3S2 B1229351 Oxythiamine amyl disulfide CAS No. 84714-57-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84714-57-8

Molecular Formula

C17H27N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[(Z)-5-hydroxy-3-(pentyldisulfanyl)pent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide

InChI

InChI=1S/C17H27N3O3S2/c1-4-5-6-9-24-25-16(7-8-21)13(2)20(12-22)11-15-10-18-14(3)19-17(15)23/h10,12,21H,4-9,11H2,1-3H3,(H,18,19,23)/b16-13-

InChI Key

VZQKQFJEQRWLDJ-SSZFMOIBSA-N

SMILES

CCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO

Isomeric SMILES

CCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO

Canonical SMILES

CCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO

Synonyms

oxythiamin amyl disulfide
oxythiamine amyl disulfide
oxythiamineamyldisulfide

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Oxythiamine Amyl Disulfide

Established Synthetic Pathways for Oxythiamine (B85929) and Related Thiamine (B1217682) Analogs

The synthesis of oxythiamine, a key precursor, has been established through several methods. A common approach involves the chemical modification of thiamine itself. One high-yield method for preparing oxythiamine, substantially free from thiamine, involves refluxing thiamine with 5N hydrochloric acid for six hours, achieving an 80% yield. nih.govresearchgate.net Another established route is the deamination of thiamine using nitrous acid, which converts the amino group on the pyrimidine (B1678525) ring to a hydroxyl group, yielding oxythiamine in a 50-70% yield. nih.gov

The synthesis of thiamine analogs is a broad field driven by the need to create inhibitors of thiamine diphosphate (B83284) (ThDP)-dependent enzymes. nih.govchemrxiv.orgresearchgate.net These enzymes are crucial for the metabolism of all organisms. researchgate.net The general strategies for creating these analogs often involve modifications at three main sites: the pyrimidine ring, the thiazolium ring, or the pyrophosphate tail. researchgate.net Oxythiamine is a classic example of a pyrimidine-modified analog. researchgate.net Other strategies include replacing the positively charged thiazolium ring with a neutral aromatic ring, such as a triazole or furan, to abolish catalytic activity. researchgate.netresearchgate.netnih.gov

Targeted Synthesis of Oxythiamine Amyl Disulfide: Chemical Approaches and Challenges

While specific literature detailing the targeted synthesis of this compound is scarce, its synthesis can be inferred from established methods for creating thiamine disulfide derivatives. These derivatives are often synthesized to improve the bioavailability of thiamine, as the lipophilic nature of the disulfide allows for easier diffusion across cell membranes. medscape.comresearchgate.net

The general principle involves the reductive opening of the thiazole (B1198619) ring of a thiamine precursor, in this case, oxythiamine, to form a thiol. This thiol is then reacted with an appropriate amyl-containing sulfur compound to form the disulfide bond. The key challenge in this synthesis is the stability of the open-ring thiol intermediate and controlling the disulfide exchange reaction to ensure the desired product is formed with good yield and purity.

Exploration of Disulfide Linkage Formation and Stability in Thiamine Derivatives

The formation of a disulfide linkage in thiamine derivatives is a well-explored strategy to create lipophilic prodrugs. medscape.comnih.gov The disulfide bond in compounds like allithiamine and fursultiamine (B1674287) is formed from the thiol generated by the opening of the thiazole ring. medscape.com This thiol can then be oxidized to form a symmetrical disulfide (thiamine disulfide) or reacted with another thiol to form an asymmetrical disulfide. researchgate.net

The stability of the disulfide bond is a critical factor. In a biological context, the disulfide bond is designed to be cleaved, often by cellular reducing agents like glutathione, to release the active thiamine or thiamine analog. nih.govpatsnap.com The rate of this cleavage can be influenced by the nature of the group attached to the second sulfur atom. Therefore, the "amyl" group in this compound would play a role in the compound's stability and pharmacokinetic profile.

Design and Synthesis of Novel this compound Analogs

The design of novel analogs of this compound would be guided by the desire to modulate its biological activity, selectivity, and pharmacokinetic properties.

Rational Design Strategies for Structural Modification

Rational design strategies for modifying thiamine analogs often focus on enhancing their inhibitory activity against specific ThDP-dependent enzymes. chemrxiv.orgresearchgate.net Key considerations include:

Modification of the Pyrimidine Ring: Alterations to the pyrimidine ring of oxythiamine could influence its interaction with thiamine transporters and its subsequent phosphorylation. researchgate.net

Variation of the Disulfide Moiety: Replacing the amyl group with other alkyl or aryl groups can alter the lipophilicity and the rate of reductive cleavage of the disulfide bond, thereby fine-tuning the release of the active molecule.

Scaffold Hopping: Replacing the central thiazole ring with other heterocyclic systems, such as triazoles or furans, can lead to compounds with different binding affinities and selectivities for ThDP-dependent enzymes. chemrxiv.orgresearchgate.net

C2-Functionalization: Introducing substituents at the C2 position of the central ring can allow the analog to explore unique substrate-binding pockets of different ThDP-dependent enzymes, thereby improving both potency and selectivity. chemrxiv.orgresearchgate.net

Synthetic Pathways for Modified this compound Scaffolds

The synthesis of modified this compound analogs would involve a modular approach. This would begin with the synthesis of a modified oxythiamine core, followed by the introduction of the disulfide linkage. Synthetic scaffolds, which are engineered molecules that bring key components of a biosynthetic pathway into close proximity, could potentially be used to improve the efficiency of these multi-step syntheses. nih.govnih.govbiorxiv.orgmdpi.com

For instance, a modified pyrimidine ring could be synthesized first and then coupled with the appropriate thiazole or alternative heterocyclic precursor. Subsequent opening of the ring and formation of the disulfide bond with a variety of sulfur-containing reagents would lead to a library of novel analogs. The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, has also been employed in the synthesis of thiamine analogs to efficiently link different molecular fragments. rsc.org

Molecular Mechanisms of Action and Biochemical Interactions

Enzymatic Inhibition Profiles of Oxythiamine (B85929) Amyl Disulfide

The inhibitory effects of the compound are twofold: it curtails the production of the essential coenzyme TPP and directly inhibits the enzymes that rely on TPP to function.

Oxythiamine, released from oxythiamine amyl disulfide, acts as a substrate for the enzyme thiamine (B1217682) pyrophosphokinase (TPK). mdpi.comnih.gov TPK is the enzyme that normally converts thiamine into its biologically active coenzyme form, thiamine pyrophosphate (TPP), by transferring a pyrophosphate group from ATP. researchgate.netnih.govuliege.be

By serving as a substrate, oxythiamine competes with thiamine for the active site of TPK. uliege.be The enzyme then converts oxythiamine into oxythiamine pyrophosphate (OTP). wikipedia.orgnih.govnih.gov This process has two key consequences:

It directly reduces the amount of TPK available to synthesize the essential TPP.

It produces OTP, an antimetabolite that goes on to inhibit other TPP-dependent enzymes. nih.govnih.gov

Table 1: Interaction with Thiamine Pyrophosphokinase (TPK)
CompoundInteraction with TPKProductEffect on TPP FormationReference
ThiamineNatural SubstrateThiamine Pyrophosphate (TPP)N/A researchgate.net
OxythiamineCompetitive SubstrateOxythiamine Pyrophosphate (OTP)Inhibited mdpi.comnih.govnih.gov

The active metabolite, OTP, functions as a competitive inhibitor of several key enzymes that require TPP as a cofactor for their catalytic activity. wikipedia.orgresearchgate.net The structural similarity between OTP and TPP allows OTP to bind to the TPP-binding site on these enzymes, but the modification in its pyrimidine (B1678525) ring prevents it from performing the necessary catalytic functions, leading to enzyme inhibition. wikipedia.orgnih.gov

Key TPP-dependent enzymes inhibited by OTP include:

Transketolase (TKT) : A crucial enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). wikipedia.orgchemsrc.comontosight.ai Inhibition of TKT is a well-documented effect of oxythiamine. medchemexpress.comnih.gov

Pyruvate (B1213749) Dehydrogenase Complex (PDHC) : This mitochondrial enzyme complex links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. wikipedia.org OTP acts as a potent competitive inhibitor of PDHC. Kinetic studies with mammalian PDHC revealed an inhibition constant (Ki) for OTP of approximately 0.025 μM, which indicates a higher binding affinity than the natural substrate TPP (Km ≈ 0.06 μM). wikipedia.orgnih.gov

Alpha-Ketoglutarate Dehydrogenase Complex (α-KGDH or OGDHC) : Another critical regulatory enzyme within the citric acid cycle, α-KGDH is also a target for OTP inhibition. wikipedia.orgnih.gov However, some studies suggest that the PDHC holoenzyme is more strongly inhibited by OTP than the OGDHC holoenzyme. nih.gov

Table 2: Inhibition of TPP-Dependent Enzymes by Oxythiamine Pyrophosphate (OTP)
EnzymeMetabolic PathwayInhibition DataReference
Transketolase (TKT)Pentose Phosphate PathwayKnown target of inhibition wikipedia.orgchemsrc.commedchemexpress.com
Pyruvate Dehydrogenase Complex (PDHC)Glycolysis / Citric Acid Cycle LinkKi = 0.025 µM wikipedia.orgnih.gov
Alpha-Ketoglutarate Dehydrogenase Complex (α-KGDH)Citric Acid CycleInhibited; less sensitive than PDHC wikipedia.orgnih.govnih.gov

Disruption of Thiamine-Dependent Metabolic Pathways

By inhibiting key enzymes, this compound, via its active form OTP, causes significant perturbations in central carbon metabolism, affecting major energy and biosynthetic pathways.

The inhibition of transketolase by OTP directly disrupts the pentose phosphate pathway (PPP). ontosight.ai The PPP is essential for generating pentose sugars, like ribose-5-phosphate, which are precursors for the synthesis of nucleotides (RNA and DNA). nih.govnih.gov It also produces NADPH, a crucial reducing agent for biosynthetic reactions and antioxidant defense.

The citric acid cycle (Krebs cycle) is severely modulated by the inhibition of both PDHC and α-KGDH. ontosight.ai

Inhibition of PDHC limits the entry of carbon into the cycle by reducing the conversion of pyruvate into acetyl-CoA. wikipedia.org This is a major choke point that disconnects glycolysis from mitochondrial aerobic respiration.

Inhibition of α-KGDH , a rate-limiting enzyme of the cycle, further impedes metabolic flux. nih.govmdpi.com α-KGDH catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a critical step for energy production (NADH generation) within the cycle. nih.govmedlink.com

The dual blockade of these enzymes significantly impairs the cell's capacity for aerobic energy production and the generation of biosynthetic precursors that originate from the citric acid cycle.

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Computational studies, including molecular docking and dynamics simulations, have provided further insight into the interactions between oxythiamine derivatives and their enzyme targets, although specific data for the amyl disulfide variant is scarce. These studies focus on oxythiamine and its pyrophosphate form. mdpi.comresearchgate.net

Docking analyses have been performed on several key enzymes:

Thiamine Pyrophosphokinase (TPK) : Docking studies comparing thiamine, oxythiamine, and other analogs have been conducted to understand their binding affinity. mdpi.comresearchgate.net One study reported docking affinities (ΔG) for oxythiamine of -7.0 kcal/mol and for thiamine of -7.5 kcal/mol, suggesting that while both bind, the natural substrate may have a slightly more favorable interaction in that model. nih.gov Other docking studies have shown that thiamine analogs like oxythiamine adopt a very similar binding pose to thiamine in the TPK active site. nih.gov

Transketolase and Pyruvate Dehydrogenase : The binding of OTP to the TPP-binding sites of these enzymes has been modeled. For transketolase, the mean docking affinity for OTP was found to be -5.6 kcal/mol, nearly identical to that of TPP (-5.5 kcal/mol). mdpi.com For pyruvate dehydrogenase, the mean docking affinity for both OTP and TPP was -9.1 kcal/mol, again showing a very similar binding energy. mdpi.com These computational results support the experimental findings that OTP is a potent competitive inhibitor, as it binds to the active sites with similar affinity as the natural coenzyme, TPP. mdpi.com Docking of OTP into the TPP binding site of P. falciparum transketolase also revealed a similar mode of binding as TPP. scirp.org

Table 3: Molecular Docking Affinities of Oxythiamine Derivatives and Thiamine Derivatives
Enzyme TargetCompoundCalculated Mean Docking Affinity (ΔG, kcal/mol)Reference
Thiamine Pyrophosphokinase (TPK)Oxythiamine-7.0 nih.gov
Thiamine-7.5 nih.gov
TransketolaseOxythiamine Pyrophosphate (OTP)-5.6 mdpi.com
Thiamine Pyrophosphate (TPP)-5.5 mdpi.com
Pyruvate DehydrogenaseOxythiamine Pyrophosphate (OTP)-9.1 mdpi.com
Thiamine Pyrophosphate (TPP)-9.1 mdpi.com

Computational Analysis of Binding Affinity with Thiamine-Binding Proteins

Computational docking studies have been instrumental in elucidating the binding modes and affinities of thiamine analogs to thiamine-dependent enzymes. These studies provide a theoretical framework for understanding how these inhibitors interact with the active sites of enzymes such as thiamine pyrophosphokinase (TPK), transketolase (TKT), and the pyruvate dehydrogenase complex (PDC).

Research involving docking analyses of oxythiamine and its pyrophosphate form has revealed specific interactions within the enzyme active sites. For instance, docking studies with thiamine pyrophosphokinase have shown that oxythiamine binds in a similar manner to thiamine. nih.govresearchgate.net However, variations in binding affinity have been noted. One study reported a docking affinity (ΔG) of -7.0 kcal/mol for oxythiamine with thiamine pyrophosphokinase, which was comparable to that of thiamine (-7.1 kcal/mol). nih.govresearchgate.net In contrast, another thiamine analog, 2'-methylthiamine, exhibited a stronger binding affinity at -8.2 kcal/mol. nih.govresearchgate.net

Similarly, computational analyses of oxythiamine pyrophosphate's interaction with Plasmodium falciparum transketolase (PfTk) indicated a binding energy of -25.29 KJ/mol, which was comparable to that of the natural cofactor, thiamine pyrophosphate (ThDP). scirp.org The interactions primarily involved the pyrimidine ring of the inhibitor with conserved residues in the cofactor binding site, such as Leu121, Glu415, and Gly119. scirp.org

For the pyruvate dehydrogenase complex, in silico docking studies of various thiamine analogs have been performed. While specific data for this compound is absent, studies on related inhibitors show that the V-shaped conformation of the aminopyridine-CH2-thiazole moiety is crucial for binding within the ThDP-binding pocket of the E1 subunit. chemrxiv.org

It is important to note that the amyl disulfide group of this compound would introduce additional steric and hydrophobic properties compared to oxythiamine. This modification would likely influence its binding affinity for thiamine-binding proteins. The bulky amyl group could either enhance binding through hydrophobic interactions with non-polar residues in the active site or, conversely, cause steric hindrance, potentially reducing binding affinity. Without direct computational studies, the precise impact remains speculative.

Table 1: Comparative Docking Affinities of Thiamine Analogs with Thiamine-Binding Enzymes

CompoundEnzymeDocking Affinity (ΔG, kcal/mol)Reference
OxythiamineThiamine Pyrophosphokinase-7.0 nih.govresearchgate.net
ThiamineThiamine Pyrophosphokinase-7.1 nih.govresearchgate.net
2'-MethylthiamineThiamine Pyrophosphokinase-8.2 nih.govresearchgate.net
Oxythiamine PyrophosphatePlasmodium falciparum Transketolase-25.29 KJ/mol scirp.org

This table presents data for oxythiamine and its analogs as a proxy, due to the lack of direct computational studies on this compound.

Conformational Dynamics of this compound in Enzyme Active Sites

The conformational dynamics of a ligand within an enzyme's active site are critical for its inhibitory activity. Molecular dynamics (MD) simulations are a powerful tool to study these dynamic changes. While MD simulations specifically for this compound are not available, studies on related systems provide a basis for understanding its potential behavior.

Thiamine and its analogs typically adopt a specific conformation, often referred to as the 'V' conformation, within the active sites of thiamine-dependent enzymes, which is essential for their catalytic or inhibitory function. cam.ac.uk This conformation involves the relative positioning of the pyrimidine and thiazole (B1198619) rings. researchgate.net MD simulations of thiamine and its pyrophosphate derivative with acetylcholinesterase have shown that π-π stacking interactions with aromatic residues, such as tryptophan, and hydrogen bonds are crucial for stabilizing the complex. mdpi.com

The introduction of an amyl disulfide group in this compound would significantly alter its conformational flexibility. The disulfide bond itself can adopt various dihedral angles, and the amyl chain adds further degrees of freedom. This increased flexibility could allow the molecule to adopt multiple conformations within the active site, potentially leading to a more complex binding process. On the other hand, the disulfide bond is a redox-active moiety. nih.gov Its presence could lead to conformational changes in the enzyme's active site upon redox events, a mechanism observed in other proteins with functional disulfide bonds. nih.gov The stability and dynamics of the disulfide bond within the protein environment would be a key determinant of the compound's inhibitory mechanism.

Furthermore, the interaction of the amyl group with hydrophobic pockets within the active site could restrict the conformational freedom of the entire molecule, locking it into a specific orientation that could either enhance or diminish its inhibitory effect. The dynamic interplay between the oxythiamine core and the flexible amyl disulfide tail would be a defining characteristic of its interaction with thiamine-binding proteins.

Table 2: Key Interacting Residues for Thiamine Analogs in Enzyme Active Sites

CompoundEnzymeKey Interacting ResiduesType of InteractionReference
Oxythiamine PyrophosphatePlasmodium falciparum TransketolaseLeu121, Glu415, Gly119Interaction with pyrimidine ring scirp.org
ThiamineAcetylcholinesteraseTRP86, SER203, TYR337, ASN87π-π stacking, Hydrogen bonds mdpi.com
Thiamine PyrophosphateAcetylcholinesteraseTRP86, TYR72, ASP74, SER125, GLU202, TYR337, HIS447, SER203π-π stacking, Hydrogen bonds mdpi.com

This table is based on data from related thiamine analogs and is intended to provide a putative model for the interactions of this compound.

Cellular Investigations and in Vitro Model Studies

Effects on Cellular Thiamine (B1217682) Homeostasis and Uptake Mechanisms

The maintenance of cellular thiamine homeostasis is critical for normal physiological function, relying on a delicate balance of uptake, utilization, and storage. Thiamine antagonists, by their very nature, disrupt this equilibrium.

Upon potential entry into the cell, either through transporter-mediated uptake or passive diffusion facilitated by its lipophilic amyl disulfide group, Oxythiamine (B85929) Amyl Disulfide would likely undergo metabolic conversion. The disulfide bond is susceptible to reduction by intracellular reducing agents such as glutathione, leading to the release of oxythiamine and an amyl thiol derivative. The liberated oxythiamine would then be available to interfere with thiamine-dependent pathways. The rate and extent of this intracellular reduction would be a critical determinant of its biological activity.

Impact on Cellular Growth and Proliferation in Mechanistic Models

Extensive research on oxythiamine has demonstrated its potent anti-proliferative effects in various cancer cell lines. nih.gov Oxythiamine is known to induce cell cycle arrest, typically at the G1 phase, and promote apoptosis. nih.gov These effects are primarily attributed to its role as a competitive inhibitor of thiamine pyrophosphokinase, the enzyme responsible for converting thiamine into its active coenzyme form, thiamine pyrophosphate (TPP). By limiting the availability of TPP, oxythiamine effectively cripples the activity of TPP-dependent enzymes crucial for cellular metabolism and biosynthesis, such as transketolase in the pentose (B10789219) phosphate (B84403) pathway.

Studies on non-small cell lung cancer (NSCLC) cells have shown that oxythiamine treatment leads to a dose- and time-dependent decrease in cell viability. nih.gov For example, exposure of A549 cells to oxythiamine resulted in a significant reduction in proliferation and an increase in apoptotic cells. nih.gov Similarly, in pancreatic cancer cells, oxythiamine has been shown to suppress cell growth. researchgate.net It is highly probable that Oxythiamine Amyl Disulfide, upon intracellular conversion to oxythiamine, would elicit similar anti-proliferative and pro-apoptotic responses.

Cell LineCompoundEffectKey Findings
A549 (NSCLC)OxythiamineInhibition of Proliferation, Induction of ApoptosisDose- and time-dependent reduction in cell viability; arrest of cell cycle at G1 phase. nih.gov
MIA PaCa-2 (Pancreatic Cancer)OxythiamineGrowth SuppressionInhibition of key metabolic pathways. researchgate.net
HeLa (Cervical Cancer)OxythiamineCytostatic EffectSignificantly inhibits cancer cell growth and metabolism. mdpi.com

Modulation of Protein Expression and Cellular Signaling Pathways

The metabolic disruption caused by thiamine antagonists has profound downstream effects on cellular signaling and protein expression. Research has shown that oxythiamine can alter the expression and phosphorylation status of various proteins involved in cell cycle regulation and apoptosis. researchgate.net For instance, in pancreatic cancer cells, oxythiamine treatment has been linked to changes in the dynamics of protein expression, leading to the suppression of phosphor kinases and ultimately, apoptosis. researchgate.net

Furthermore, the inhibition of TPP-dependent enzymes can lead to the accumulation of metabolic intermediates and the generation of reactive oxygen species (ROS), which can, in turn, activate stress-response signaling pathways. While direct evidence for this compound is lacking, it is reasonable to infer that its metabolic product, oxythiamine, would modulate similar pathways, impacting cell survival and proliferation.

Comparative Analysis of this compound and Other Thiamine Antagonists in Defined Biological Systems

Comparative studies of different thiamine antagonists are crucial for understanding their relative potencies and mechanisms of action. A study comparing oxythiamine and 2'-methylthiamine in HeLa cells and normal human fibroblasts revealed that oxythiamine had a stronger cytostatic effect on the cancer cells. mdpi.com However, 2'-methylthiamine exhibited better selectivity for cancer cells over normal cells. mdpi.com Docking analyses suggested that 2'-methylthiamine has a better affinity for thiamine pyrophosphokinase than oxythiamine. mdpi.com

A hypothetical comparative analysis would likely place this compound's activity as being dependent on its intracellular conversion to oxythiamine. The lipophilicity conferred by the amyl disulfide group could enhance its cellular uptake compared to oxythiamine, potentially leading to a more potent or sustained effect. However, the rate of intracellular reduction would be a key variable. A direct comparison with other antagonists like neopyrithiamine, which primarily inhibits thiamine transport, would be enlightening.

CompoundTarget Cell LineGI50 (µM)Selectivity Index (SI)Primary Mechanism of Action (Inferred)
OxythiamineHeLa36153Inhibition of thiamine pyrophosphokinase. mdpi.com
2'-MethylthiamineHeLa107180Inhibition of thiamine pyrophosphokinase. mdpi.com

Structure Activity Relationships and Conformational Studies

Elucidation of Key Structural Features for Antagonistic Activity

Oxythiamine (B85929) is a structural analog of thiamine (B1217682) (Vitamin B1), where the primary structural modification is the substitution of the amino group on the pyrimidine (B1678525) ring with a hydroxyl group. portlandpress.comnih.govwardelab.com This seemingly minor change is the cornerstone of its antagonistic activity. Like thiamine, oxythiamine is processed within cells by the enzyme thiamine pyrophosphokinase, which converts it into oxythiamine diphosphate (B83284) (OxThDP). nih.govresearchgate.net

Once phosphorylated, OxThDP competes with the natural coenzyme, thiamine diphosphate (ThDP), for binding to the active sites of ThDP-dependent enzymes, such as transketolase (TK), pyruvate (B1213749) dehydrogenase (PDH), and α-ketoglutarate dehydrogenase (α-KGDH). portlandpress.comresearchgate.netnih.gov While OxThDP can effectively bind to these enzymes, the hydroxyl group on its pyrimidine ring, unlike thiamine's amino group, is incapable of performing the necessary catalytic functions. nih.gov Specifically, the amino group in thiamine is essential for the deprotonation of the C2 carbon in the thiazolium ring, which is the critical first step in the catalytic cycle of ThDP-dependent enzymes. nih.gov The absence of this amino group renders OxThDP catalytically inert, turning it into a potent competitive inhibitor that occupies the enzyme's active site and blocks metabolic pathways crucial for cellular function, such as the pentose (B10789219) phosphate (B84403) pathway. portlandpress.comresearchgate.netnih.gov

Studies on various thiamine analogs have further illuminated the structural requirements for antagonism. For instance, pyrithiamine, another antagonist, inhibits thiamine kinase, preventing the phosphorylation of thiamine itself. nih.govnih.gov The antagonistic action of oxythiamine, however, stems from its ability to be utilized by the same metabolic machinery as thiamine, leading to the formation of a "fraudulent" or "anti-coenzyme" that competitively inhibits key enzymes. nih.govnih.gov Research has shown that OxThDP can have a very high affinity for these enzymes, in some cases even higher than the natural coenzyme ThDP, making it a powerful tool for studying thiamine deficiency. portlandpress.comnih.gov

Role of the Amyl Disulfide Moiety in Molecular Recognition and Activity

The chemical structure of Oxythiamine amyl disulfide includes a formamide (B127407) backbone and, critically, a disulfide bond connecting a pentyl (amyl) group to the rest of the molecule. ontosight.aiuni.lu Disulfide bonds are a recognized strategic element in drug design, often incorporated to create prodrugs that are stable in the systemic circulation and can be selectively cleaved within specific cellular environments, such as the highly reductive environment inside tumor cells. researchgate.netnih.gov This redox-responsive cleavage can release the active form of the drug at the target site.

The disulfide moiety can undergo a sulfhydryl-disulfide exchange reaction, a process that can be triggered by endogenous reducing agents like glutathione. researchgate.net In the context of this compound, the amyl disulfide group is anticipated to influence the molecule's pharmacokinetic properties. The lipophilic nature of the amyl group can enhance membrane permeability, facilitating the compound's entry into cells.

Once inside the cell, the disulfide bond can be reduced, forming two thiol groups. ontosight.ai This cleavage may be a critical activation step, releasing a modified form of oxythiamine to then be phosphorylated and exert its inhibitory effects. Research on thiamine disulfide has shown that such compounds can have distinct pharmacological profiles compared to other thiamine derivatives, potentially influencing factors like blood-brain barrier transport and exhibiting unique molecular actions. ima-press.net The disulfide linkage offers a mechanism for controlled release and targeted activity, which is a significant area of interest in the development of therapeutic agents. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and stereochemistry of thiamine antagonists are critical determinants of their biological activity, governing how they fit into the active sites of enzymes. Conformational analyses of thiamine and its derivatives, including oxythiamine, have been performed using theoretical calculations and X-ray crystallography. nih.govacs.orgacs.org

Computational Chemistry Approaches to Structure-Activity Prediction

Computational chemistry provides powerful tools for understanding and predicting the biological activity of molecules like this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in drug discovery. mdpi.complos.org

Molecular docking simulations have been extensively used to study the interaction between thiamine antagonists, including oxythiamine, and their target enzymes. mdpi.comnih.gov These studies predict the binding mode and affinity of the antagonist within the enzyme's active site. For example, docking analyses of oxythiamine with thiamine pyrophosphokinase (the enzyme that phosphorylates it) and with ThDP-dependent enzymes like pyruvate dehydrogenase have been performed. mdpi.com These simulations calculate a docking affinity, often expressed as a free energy of binding (ΔG) in kcal/mol, which indicates the stability of the ligand-protein complex. A more negative value suggests a stronger binding affinity. mdpi.comnih.gov

CompoundTarget EnzymeDocking Affinity (ΔG, kcal/mol)Reference
OxythiamineThiamine Pyrophosphokinase-7.0 nih.gov
ThiamineThiamine Pyrophosphokinase-7.5 nih.gov
2′-methylthiamineThiamine Pyrophosphokinase-8.2 nih.gov
Oxythiamine PyrophosphatePyruvate Dehydrogenase-9.5 (minimum) mdpi.com
Thiamine PyrophosphatePyruvate Dehydrogenase-9.8 (minimum) mdpi.com

This table is interactive. Click on the headers to sort.

These computational models allow researchers to visualize the specific interactions, such as hydrogen bonds and ionic interactions, that anchor the inhibitor in the active site. mdpi.com For instance, simulations can reveal how the pyrimidine ring of oxythiamine establishes key interactions with amino acid residues that are different from those formed by thiamine, explaining its inhibitory action. mdpi.com

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By calculating a range of molecular descriptors (representing properties like size, shape, and electronic features), QSAR models can predict the activity of new, unsynthesized compounds. mdpi.comresearchgate.net This approach accelerates the search for more potent and selective inhibitors by identifying the key structural features that contribute to the desired biological effect. plos.org

Analytical Methodologies for Academic Research on Oxythiamine Amyl Disulfide

Chromatographic Techniques for Separation and Quantification in Biological Matrices

The analysis of oxythiamine (B85929) amyl disulfide in complex biological samples, such as plasma, tissues, or cell lysates, necessitates robust separation and quantification methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, often coupled with a suitable detector.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of moderately polar compounds like oxythiamine amyl disulfide. A C18 or C8 stationary phase is typically employed, providing a nonpolar environment for the separation. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve adequate separation from endogenous matrix components and potential metabolites.

The quantification of this compound is typically achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance, which is determined by its pyrimidine (B1678525) ring. For more sensitive and selective quantification, especially at low concentrations in biological matrices, HPLC is often coupled with mass spectrometry (LC-MS). nih.gov

A hypothetical HPLC method for the analysis of this compound is outlined below:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Mass Spectrometry
Injection Volume 10 µL

This table represents a typical starting point for method development and would require optimization for specific biological matrices.

Spectroscopic Approaches for Structural Verification and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of synthesized this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would provide information about the different types of protons and their chemical environment, including the aliphatic protons of the amyl group, the protons on the pyrimidine and thiazole-like rings, and the hydroxyl and formyl protons. The integration of the signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal adjacent protons. ¹³C NMR would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include those for the O-H stretch of the hydroxyl group, C=O stretching of the formyl and pyrimidine ring carbonyls, C=C and C=N stretching of the aromatic rings, and the S-S stretching of the disulfide bond.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for confirming the presence of the chromophoric pyrimidine ring system. The wavelength of maximum absorbance (λmax) can be used as a preliminary indicator of the compound's identity and for quantification purposes, as mentioned in the HPLC section.

Mass Spectrometry for Metabolite Identification and Pathway Mapping

Mass spectrometry (MS) is a highly sensitive and specific technique crucial for determining the molecular weight of this compound and for identifying its metabolites. researchgate.net When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of compounds in complex mixtures. nih.gov

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS), using techniques like time-of-flight (TOF) or Orbitrap, can determine the accurate mass of the parent ion, which can be used to confirm the elemental composition of this compound. Predicted m/z values for various adducts of this compound are available in public databases. uni.lu

Predicted Mass Spectrometry Data for this compound uni.lu

Adduct m/z
[M+H]⁺ 386.15666
[M+Na]⁺ 408.13860
[M-H]⁻ 384.14210
[M+NH₄]⁺ 403.18320

Data sourced from PubChem. These are predicted values and may differ slightly from experimental results.

Metabolite Identification: Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and generate a characteristic fragmentation pattern that can be used for structural elucidation of metabolites. For this compound, key metabolic transformations would likely involve the reduction of the disulfide bond to a thiol, oxidation of the amyl group, or modifications to the pyrimidine ring. The fragmentation patterns of potential metabolites would be compared to that of the parent compound to identify the sites of metabolic modification. Techniques like collision-induced dissociation (CID) and electron-transfer dissociation (ETD) are particularly useful for characterizing disulfide-containing molecules. nih.govrsc.org

Enzymatic Assays for Activity and Inhibition Kinetics

Oxythiamine and its derivatives are known to inhibit thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes. nih.gov Enzymatic assays are therefore essential to characterize the inhibitory potential of this compound.

Target Enzymes: Key TPP-dependent enzymes that are likely targets for inhibition by the phosphorylated form of this compound include:

Pyruvate (B1213749) dehydrogenase complex: A critical enzyme complex in carbohydrate metabolism.

α-Ketoglutarate dehydrogenase complex: A key enzyme in the citric acid cycle.

Transketolase: An enzyme in the pentose (B10789219) phosphate pathway.

Pyruvate decarboxylase: Found in yeast and some plants, involved in fermentation. nih.gov

Inhibition Assays: The inhibitory activity of this compound is typically assessed by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. This is often done using a spectrophotometric or fluorometric assay that monitors the production of a product or the consumption of a substrate over time.

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (e.g., IC₅₀ or Kᵢ), a series of experiments are conducted with varying concentrations of both the substrate and the inhibitor. The data are then plotted, for example, using a Lineweaver-Burk plot, to determine these kinetic parameters.

Example of Enzyme Inhibition Data Presentation

Inhibitor Concentration (µM)Enzyme Activity (% of Control)
0100
185
1052
5023
10011

This table represents hypothetical data for the inhibition of a TPP-dependent enzyme by this compound.

Studies on oxythiamine have shown that it can decrease the specific activity of enzymes like pyruvate decarboxylase and pyruvate dehydrogenase. nih.gov Similar assays would be employed to quantify the specific inhibitory effects of the amyl disulfide derivative.

Future Directions and Emerging Research Avenues

Investigation of Novel Molecular Targets Beyond Classical Thiamine (B1217682) Pathways

The primary mechanism of action of oxythiamine (B85929) involves its conversion to oxythiamine pyrophosphate (OTP), which then competitively inhibits TPP-dependent enzymes crucial for carbohydrate metabolism, such as transketolase, the pyruvate (B1213749) dehydrogenase complex (PDHC), and the 2-oxoglutarate dehydrogenase complex (OGDHC). wikipedia.org However, contemporary research is beginning to uncover non-coenzyme roles of thiamine and its analogs, suggesting that the full spectrum of their biological activities may extend beyond these canonical pathways.

Future investigations into oxythiamine amyl disulfide should prioritize the identification and characterization of molecular targets that are not traditionally associated with thiamine metabolism. Studies on thiamine itself have revealed interactions with proteins such as malate (B86768) dehydrogenase and glutamate (B1630785) dehydrogenase. nih.gov Furthermore, thiamine has been implicated in the regulation of acetylcholine (B1216132) biosynthesis and may interact with proteins linked to neurodegeneration. nih.gov It is plausible that this compound, by virtue of its structural similarity, may also modulate these or other unforeseen cellular targets. The disulfide bond and the amyl group introduce unique chemical properties that could lead to distinct protein interactions compared to thiamine or oxythiamine.

A promising avenue of research involves exploring the non-coenzyme actions of thiamine and its derivatives, which could be mediated by the thiamine molecule itself or its thiazolium ring. nih.gov These actions may include allosteric regulation of enzymes not dependent on TPP. nih.gov Research into how the structural modifications in this compound influence these non-coenzyme roles could unveil novel mechanisms of action and therapeutic possibilities.

Development of Advanced In Vitro and In Silico Models for Mechanistic Studies

To dissect the intricate mechanisms of action of this compound, the development and application of sophisticated in vitro and in silico models are paramount. While traditional cell culture systems provide valuable initial data, more complex models are needed to recapitulate the physiological and pathological conditions under which this compound might be active.

Advanced In Vitro Models: Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more physiologically relevant environment compared to 2D monolayers. These models better mimic tissue architecture, cell-cell interactions, and nutrient gradients, which can significantly influence cellular responses to metabolic modulators. For instance, studies on oxythiamine have utilized human cancer cell lines like HeLa to investigate its cytostatic effects. nih.gov Future research could employ 3D tumor spheroids derived from various cancer types to evaluate the efficacy and mechanism of this compound in a more realistic tumor microenvironment.

In Silico Approaches: Computational modeling and docking studies are invaluable tools for predicting potential molecular targets and understanding structure-activity relationships. In silico docking studies have been used to investigate the interaction of oxythiamine with transport proteins. nih.gov Similar approaches can be expanded to screen large libraries of proteins to identify novel binding partners for this compound. Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes induced in both the compound and its target protein, providing insights into the mechanism of action at an atomic level.

Modeling Approach Application for this compound Research Potential Insights
3D Tumor Spheroids Evaluation of anti-proliferative and metabolic effects in a tumor microenvironment.More accurate assessment of efficacy and penetration; identification of microenvironment-specific vulnerabilities.
Organ-on-a-Chip Investigation of metabolic effects and potential toxicity in specific organ systems (e.g., liver, brain).Understanding of organ-specific metabolism and potential off-target effects in a dynamic system.
Molecular Docking Screening of protein libraries to identify novel binding partners.Prediction of new molecular targets beyond classical thiamine pathways.
Molecular Dynamics Simulation of the interaction between this compound and its targets.Detailed understanding of binding affinity, stability, and conformational changes.

Table 1: Advanced Models for Mechanistic Studies of this compound

Exploration of Synergistic Biochemical Interactions with Other Metabolic Modulators

The metabolic network of a cell is highly interconnected, and targeting a single node may not always yield the desired outcome. A promising strategy is to explore the synergistic biochemical interactions between this compound and other metabolic modulators. Such combinations could lead to enhanced efficacy, reduced potential for resistance, and the ability to target multiple pathways simultaneously.

For example, other thiamine derivatives like benfotiamine (B1667992) have been shown to inhibit several pathways implicated in hyperglycemic vascular damage. nih.gov It is conceivable that combining this compound with compounds that target parallel or downstream metabolic pathways could result in a potent synergistic effect.

Furthermore, the disulfide bond in this compound is a key structural feature. Upon entering a cell, this bond can be reduced, particularly by the thioredoxin and glutaredoxin systems. frontiersin.orgnih.gov This intracellular reduction could not only release the active form of the molecule but also perturb the cellular redox state, potentially activating antioxidant defense mechanisms like the Nrf2 pathway. frontiersin.orgnih.gov Investigating how this compound interacts with the cellular redox machinery and how this can be leveraged in combination with other drugs that modulate oxidative stress is a fertile area for future research.

Potential synergistic partners for this compound could include:

Inhibitors of glycolysis or the pentose (B10789219) phosphate (B84403) pathway.

Agents that target mitochondrial metabolism.

Compounds that modulate cellular redox status.

Drugs that interfere with amino acid metabolism. frontiersin.orgnih.gov

Innovations in Synthetic Strategies for Enhanced Analog Design

The chemical structure of this compound offers a versatile scaffold for the design and synthesis of novel analogs with improved properties. Innovations in synthetic chemistry can be harnessed to create derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Future synthetic strategies could focus on several key areas:

Modification of the Alkyl Disulfide Chain: The length and branching of the amyl disulfide chain can be systematically varied to modulate the lipophilicity and membrane permeability of the molecule. This could influence its uptake into cells and its interaction with hydrophobic binding pockets in target proteins.

Alterations to the Pyrimidine (B1678525) and Thiazolium Rings: Modifications to the core oxythiamine structure could lead to analogs with altered affinities for TPP-dependent enzymes or with novel interactions with other proteins. The synthesis of thiamine analogs with modifications to the thiazole (B1198619) ring has been explored to create potent enzyme inhibitors. researchgate.net

Introduction of Reporter Groups: The incorporation of fluorescent or radioactive tags can facilitate the tracking of the compound within cells and tissues, aiding in the identification of its molecular targets and the elucidation of its mechanism of action.

Development of Prodrugs: Designing prodrug strategies where the active this compound is released under specific physiological conditions (e.g., in the acidic tumor microenvironment) could enhance its therapeutic index.

Q & A

Q. Purity validation :

  • HPLC : Monitor for byproducts like thiazole derivatives (e.g., C8H10N2O3S) .
  • Mass spectrometry : Confirm molecular weight (m/z ~465 Da for C₁₉H₂₈N₄O₃S₂) .

Advanced Research Questions

Q. How does this compound induce apoptosis in NSCLC cells, and how can dose-dependent effects be mechanistically validated?

  • Methodological Answer :
  • Experimental design :

Cell lines : Use A549 (NSCLC) cells exposed to 0.1–100 μM this compound for 6–48 hours .

Q. Assays :

  • CCK-8 kit : Quantify viability reduction (expect ~28% at 48 hours) .
  • Annexin V-FITC/PI staining : Differentiate early/late apoptotic cells via flow cytometry .
  • Mechanistic validation :
  • Western blotting : Assess phosphorylation changes in Hsp27 and PDH/PDK pathways .
  • Metabolomics : Track thiamine-dependent enzyme (TDE) activity via LC-MS-based profiling of PPP intermediates .

Q. How can researchers resolve contradictions in apoptosis induction mechanisms observed between pancreatic (MIA PaCa-2) and lung (A549) cancer cells treated with this compound?

  • Methodological Answer :

Comparative transcriptomics : Perform RNA-seq on both cell lines to identify divergent signaling pathways (e.g., TKT vs. PDH regulation) .

CRISPR knockouts : Target genes like PDK1 or TKT to isolate pathway-specific effects.

Cross-validation : Replicate findings in 3D tumor spheroids to mimic in vivo heterogeneity .

Q. What experimental strategies can assess the brain permeability of this compound, and how do results inform its therapeutic potential?

  • Methodological Answer :
  • Autoradiography : Use ³H-labeled this compound in murine models to quantify brain tissue uptake .
  • Counting method : Compare radioactivity in brain homogenates versus plasma to calculate permeability coefficients .
  • Limitations : Address low physiological relevance by testing higher doses or combinatorial blood-brain barrier modulators .

Q. How can researchers optimize disulfide bond stability in this compound for in vivo applications?

  • Methodological Answer :

Q. Stability assays :

  • pH profiling : Test degradation rates in buffers (pH 2–9) to identify optimal storage conditions .
  • Redox challenge : Incubate with glutathione to simulate intracellular reducing environments .

Structural engineering : Introduce steric hindrance (e.g., alkyl substituents) near the disulfide bond to prevent reduction .

Methodological Notes

  • Data contradiction analysis : Always cross-reference kinetic (e.g., H-D exchange) and functional (e.g., apoptosis) data to distinguish compound-specific effects from assay artifacts .
  • Advanced instrumentation : Prioritize Orbitrap-based MS platforms for high-confidence disulfide bond mapping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.